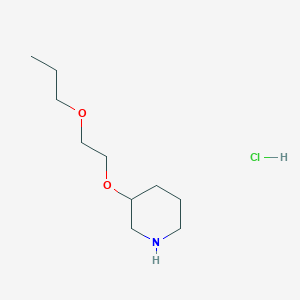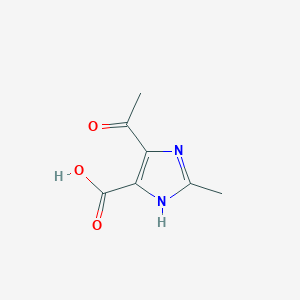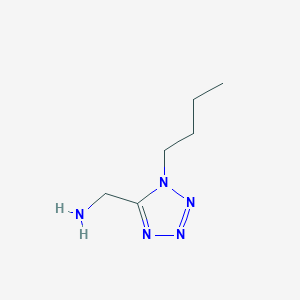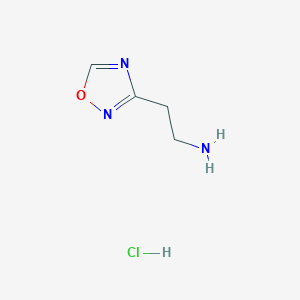
3-(3-Phenylpropoxy)azetidine
Overview
Description
“3-(3-Phenylpropoxy)azetidine” is a chemical compound with the molecular formula C12H17NO . It is also known as “3-(3-Phenylpropoxy)azetidine hydrochloride” with a CAS Number of 1375472-91-5 .
Synthesis Analysis
“3-(3-Phenylpropoxy)azetidine” can be synthesized through various methods, including the reaction of N-Boc-3-aminopropanol with phenylbromide followed by reduction with sodium borohydride. There are also other methods for synthesizing azetidines, such as the aza Paternò–Büchi reactions , and the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenylpropoxy)azetidine” is characterized by a four-membered heterocyclic ring containing a nitrogen atom . The average molecular weight is 191.270 Da, and the monoisotopic mass is 191.131012 Da .
Chemical Reactions Analysis
Azetidines, including “3-(3-Phenylpropoxy)azetidine”, are known for their unique reactivity driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions .
Scientific Research Applications
Synthesis of Azetidines
Azetidines, including “3-(3-Phenylpropoxy)azetidine”, are synthesized through various methods such as [2+2] cycloaddition reactions. These methods have been refined over the years to improve efficiency and yield .
Metalated Azetidines
Metalated azetidines, which may include derivatives like “3-(3-Phenylpropoxy)azetidine”, are used in applications that require the introduction of metal ions into organic frameworks, potentially useful in catalysis or material science .
C(sp³)–H Functionalization
The C(sp³)–H functionalization process is a practical application that involves modifying the C-H bond of azetidines to introduce new functional groups, which can lead to the creation of new compounds with varied properties .
Opening with Carbon Nucleophiles
Azetidines can be opened facilely with carbon nucleophiles, which allows for further chemical modifications. This property can be exploited in synthetic chemistry to produce a wide range of derivatives .
Polymer Synthesis
Azetidines like “3-(3-Phenylpropoxy)azetidine” may find applications in polymer synthesis where their unique structure could be used to create novel polymeric materials with specific characteristics .
Aza Paternò–Büchi Reactions
The aza Paternò–Büchi reaction is a method to synthesize functionalized azetidines, which could include “3-(3-Phenylpropoxy)azetidine”. This reaction is significant in creating complex molecules for pharmaceuticals or agrochemicals .
Future Directions
Azetidines, including “3-(3-Phenylpropoxy)azetidine”, have been the focus of recent research due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Future directions may include further exploration of their synthesis methods, reactivity, and potential applications .
properties
IUPAC Name |
3-(3-phenylpropoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGHCTSJACIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308863 | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219982-09-8 | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)



![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)




![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)



![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)